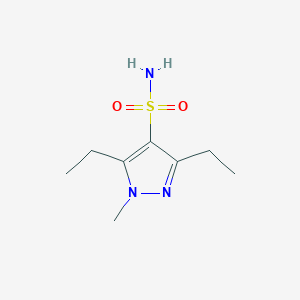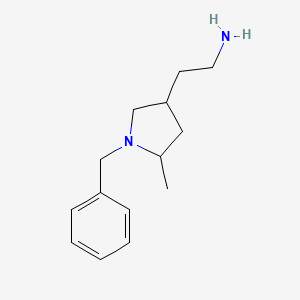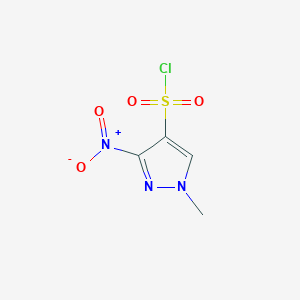![molecular formula C12H13NOS B1448150 [2-(2-Etil-fenil)-tiazol-4-IL]-metanol CAS No. 886367-55-1](/img/structure/B1448150.png)
[2-(2-Etil-fenil)-tiazol-4-IL]-metanol
Descripción general
Descripción
2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol (EPT) is a synthetic organic compound that has been used in research for decades. It is a derivative of thiazole, a heterocyclic compound containing a five-membered ring of two nitrogen atoms and three carbon atoms. EPT has been used in the synthesis of various compounds and has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
Los derivados de tiazol, incluido el [2-(2-Etil-fenil)-tiazol-4-IL]-metanol, se han estudiado por sus propiedades antimicrobianas. Estos compuestos pueden actuar como potentes inhibidores contra diversas cepas bacterianas. Por ejemplo, las modificaciones del anillo de tiazol han demostrado efectividad contra bacterias resistentes a los medicamentos, lo que las hace valiosas en el desarrollo de nuevos antibióticos .
Investigación Anticancerígena
Los compuestos de tiazol se han identificado como posibles agentes anticancerígenos debido a su capacidad para interferir con la proliferación celular. La investigación se ha centrado en sintetizar derivados de tiazol que puedan actuar como agentes citotóxicos selectivos, que se dirigen a las células cancerosas mientras se protegen las células sanas. Esta selectividad es crucial para reducir los efectos secundarios comúnmente asociados con la quimioterapia .
Efectos Neuroprotectores
El potencial neuroprotector de los derivados de tiazol es otra área de interés. Se ha demostrado que estos compuestos protegen las células neuronales del daño causado por el estrés oxidativo y otros factores neurotóxicos. Esta aplicación es particularmente relevante en el contexto de enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Efectos Antiinflamatorios y Analgésicos
Los derivados de tiazol exhiben significativas actividades antiinflamatorias y analgésicas. Pueden modular la respuesta inflamatoria y proporcionar alivio del dolor, lo cual es beneficioso en afecciones como la artritis y otros trastornos del dolor crónico. El mecanismo a menudo involucra la inhibición de citocinas proinflamatorias y enzimas como la ciclooxigenasa .
Actividad Antiviral y Antiretroviral
La investigación también ha explorado el uso de derivados de tiazol como medicamentos antivirales y antirretrovirales. Estos compuestos pueden inhibir la replicación de virus, incluido el VIH, lo que los convierte en parte del arsenal terapéutico contra las infecciones virales. La modificación de las estructuras de tiazol tiene como objetivo mejorar su eficacia y reducir la resistencia .
Actividad Antidiabética
Los derivados de tiazol se han investigado por su potencial para tratar la diabetes. Pueden influir en la sensibilidad a la insulina y el metabolismo de la glucosa, que son factores críticos en el manejo de la diabetes. El desarrollo de medicamentos antidiabéticos basados en tiazol es un área de investigación en curso con resultados prometedores .
Propiedades Antioxidantes
Las propiedades antioxidantes de los derivados de tiazol los convierten en candidatos para combatir el daño relacionado con el estrés oxidativo en las células. Esta aplicación tiene implicaciones para prevenir el envejecimiento y tratar enfermedades en las que el estrés oxidativo juega un papel, como los trastornos cardiovasculares .
Aplicaciones Agrícolas
En la agricultura, los derivados de tiazol se utilizan para desarrollar fungicidas y pesticidas. Su eficacia en el control de enfermedades de las plantas y plagas contribuye a la protección de los cultivos y la mejora del rendimiento. El impacto ambiental y el perfil de seguridad de estos compuestos son consideraciones clave en su desarrollo .
Mecanismo De Acción
Thiazoles
are important heterocyclic compounds that exhibit a wide range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant drugs . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .
Target of Action
For example, some thiazoles act as inhibitors for certain kinases .
Mode of Action
The mode of action of thiazoles can vary depending on their structure and the specific biological target. Some thiazoles act by inhibiting key enzymes in biological pathways .
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways. For instance, some thiazoles have been found to inhibit the production of nitric oxide, a molecule involved in many physiological and pathological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles can vary widely depending on their specific structure. Some thiazoles have been found to exhibit good bioavailability .
Result of Action
The result of the action of thiazoles can vary depending on their specific targets and mode of action. Some thiazoles have been found to have antifungal and antibacterial activities .
Action Environment
The action, efficacy, and stability of thiazoles can be influenced by various environmental factors. For example, the presence of certain enzymes in the body can affect the metabolism and hence the action of thiazoles .
Análisis Bioquímico
Biochemical Properties
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
The effects of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in oxidative stress response and inflammation . This modulation can lead to changes in cellular behavior, such as increased resistance to oxidative damage and reduced inflammatory responses.
Molecular Mechanism
At the molecular level, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives, including [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, are relatively stable under various conditions . Over time, the compound may undergo degradation, which can affect its biological activity. Long-term studies have also indicated that prolonged exposure to [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and oxidative stress . At higher doses, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol can cause toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to modulate the activity of enzymes involved in oxidative metabolism and detoxification . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol may accumulate in certain tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the activity and function of [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol, influencing its interactions with other biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
[2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTUVPMWGSQTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2-[(trimethylsilyl)oxy]propanamide](/img/structure/B1448074.png)
![2-[(1S,2R,10S,11S,14R,15R)-14-hydroxy-2,15-dimethyl-5,17-dioxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl]-2-oxoethyl acetate](/img/structure/B1448075.png)


![N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1448081.png)

![3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448083.png)
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1448084.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)
![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1448088.png)

